molecular formula C7H14N2O4 B2997930 2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate CAS No. 1565330-19-9

2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate

Cat. No.: B2997930
CAS No.: 1565330-19-9
M. Wt: 190.199
InChI Key: SNBQQOQINNZHDD-UHFFFAOYSA-N
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Description

2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate is a chemical compound with the molecular formula C7H14N2O4 and a molecular weight of 190.199 g/mol. This compound is known for its unique structure, which includes a carbamate group and an amino-oxoethoxy moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate typically involves the reaction of isobutyl chloroformate with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include maintaining a temperature of 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or alcohols; reactions are conducted under mild conditions, often at room temperature.

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Substituted carbamates

Scientific Research Applications

2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Similar in structure but differs in the presence of an acetic acid moiety instead of a carbamate group.

    N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide: Contains a benzamide group, making it structurally distinct from 2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

IUPAC Name

2-methylpropyl N-(2-amino-2-oxoethoxy)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-5(2)3-12-7(11)9-13-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBQQOQINNZHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NOCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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